molecular formula C10H14N2O2 B14015832 N-(3-Hydroxyphenyl)-N'-propan-2-ylurea CAS No. 70171-70-9

N-(3-Hydroxyphenyl)-N'-propan-2-ylurea

Cat. No.: B14015832
CAS No.: 70171-70-9
M. Wt: 194.23 g/mol
InChI Key: SXEZWLWAPDIKRL-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-1-propan-2-yl-urea is a chemical compound characterized by the presence of a hydroxyphenyl group attached to a propan-2-yl-urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxyphenyl)-1-propan-2-yl-urea typically involves the reaction of 3-hydroxybenzaldehyde with isopropylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of 3-(3-hydroxyphenyl)-1-propan-2-yl-urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-1-propan-2-yl-urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-oxophenyl)-1-propan-2-yl-urea.

    Reduction: Formation of 3-(3-hydroxyphenyl)-1-propan-2-yl-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxyphenyl)-1-propan-2-yl-urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxyphenyl)-1-propan-2-yl-urea involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-1-propan-2-yl-urea: Similar structure but with the hydroxy group in the para position.

    3-(3-Hydroxyphenyl)-1-propan-2-yl-amine: Lacks the urea moiety, leading to different chemical properties.

    3-(3-Hydroxyphenyl)-3-hydroxypropionic acid: Contains a carboxylic acid group instead of the urea moiety.

Uniqueness

3-(3-Hydroxyphenyl)-1-propan-2-yl-urea is unique due to the presence of both the hydroxyphenyl and urea groups, which confer distinct chemical and biological properties

Properties

CAS No.

70171-70-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-3-propan-2-ylurea

InChI

InChI=1S/C10H14N2O2/c1-7(2)11-10(14)12-8-4-3-5-9(13)6-8/h3-7,13H,1-2H3,(H2,11,12,14)

InChI Key

SXEZWLWAPDIKRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1=CC(=CC=C1)O

Origin of Product

United States

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